molecular formula C18H27N5O3S B2533837 3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine CAS No. 2309573-84-8

3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine

Cat. No. B2533837
M. Wt: 393.51
InChI Key: DPJXNICEEWNONO-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of 3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine consists of a pyridazine core with a tert-butyl group, a sulfonylpiperidinyl moiety, and a methoxy group. The precise arrangement of atoms and bonds can be visualized using molecular modeling software.



Chemical Reactions Analysis

The reactivity and chemical behavior of this compound depend on its functional groups. Unfortunately, specific reactions involving this compound are not explicitly documented in the provided sources. Further investigation would be required to explore its reactivity.



Physical And Chemical Properties Analysis


  • Solubility : Investigating its solubility in various solvents would provide valuable insights.

  • Melting Point/Boiling Point : These parameters contribute to its stability and handling characteristics.

  • Stability : Assessing its stability under different conditions (e.g., temperature, pH) is crucial.


Safety And Hazards


  • Safety Precautions : As with any chemical compound, proper handling, storage, and disposal procedures are essential.

  • Toxicity : Toxicological studies are necessary to evaluate potential hazards.

  • Environmental Impact : Assessing its impact on the environment is crucial.


Future Directions

Research avenues for 3-Tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine include:



  • Biological Activity : Investigate its potential as a drug candidate or probe for specific biological targets.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

  • Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.


properties

IUPAC Name

3-tert-butyl-6-[[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3S/c1-18(2,3)16-5-6-17(21-20-16)26-13-14-7-9-23(10-8-14)27(24,25)15-11-19-22(4)12-15/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJXNICEEWNONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-6-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine

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